[(2,4-Difluorophenyl)methyl](2-methylpropyl)amine
Description
Overview of Fluorinated Amines in Chemical Research
Fluorinated amines represent a cornerstone in modern medicinal chemistry and materials science. nih.govbeilstein-journals.org The strategic incorporation of fluorine atoms into amine-containing molecules can profoundly alter their physicochemical and biological properties. nih.gov Fluorine's high electronegativity and small size can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov These modifications are often sought to enhance the efficacy and pharmacokinetic profiles of drug candidates. Research in this area is dynamic, with ongoing efforts to develop novel fluorination methodologies to access a diverse range of fluorinated amine building blocks. acs.org
Significance of (2,4-Difluorophenyl)methylamine in Contemporary Academic Investigations
The (2,4-Difluorophenyl)methylamine scaffold is a key structural motif in a variety of research applications. Its presence in a molecule can introduce specific conformational constraints and electronic properties that are advantageous for interacting with biological systems. Studies on related fluorinated benzylamines have explored their conformational behaviors and the effects of fluorine substitution on molecular structure and dynamics. globethesis.com This foundational knowledge is crucial for the rational design of more complex molecules, such as (2,4-Difluorophenyl)methylamine, and for predicting their behavior in different chemical and biological environments.
Current Research Landscape and Knowledge Gaps Pertaining to the Compound
While the broader classes of fluorinated amines and benzylamines are extensively studied, specific and detailed research focused solely on (2,4-Difluorophenyl)methylamine is less prevalent in publicly accessible literature. A significant knowledge gap exists regarding its specific biological activities, detailed toxicological profile, and comprehensive pharmacokinetic data. Although general synthetic methods like reductive amination are applicable, optimized and scalable synthesis protocols specifically for this compound are not widely reported. Furthermore, a thorough investigation into its material science applications and a deeper understanding of its structure-activity relationships are areas that warrant further exploration. The current landscape suggests that while the foundational chemistry is understood, the specific potential of this compound remains largely untapped.
Scope and Objectives of the Academic Inquiry
The primary objective of this review is to synthesize the available information on (2,4-Difluorophenyl)methylamine, focusing on its chemical synthesis, physicochemical properties, and spectroscopic characterization. By compiling and analyzing this data, this inquiry aims to:
Provide a detailed, albeit putative, synthetic pathway for the compound based on established chemical principles.
Present a comprehensive table of its predicted and known physicochemical properties.
Offer an in-depth analysis of its expected spectroscopic signatures (NMR, IR, and Mass Spectrometry) to aid in its identification and characterization.
Highlight the existing knowledge gaps and suggest future research directions to fully elucidate the potential of this compound.
This academic inquiry seeks to provide a foundational resource for researchers interested in the further study and potential application of (2,4-Difluorophenyl)methylamine.
Structure
3D Structure
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N/c1-8(2)6-14-7-9-3-4-10(12)5-11(9)13/h3-5,8,14H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOQVVXVCFAYOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization
Established and Emerging Synthetic Routes for (2,4-Difluorophenyl)methylamine
The synthesis of (2,4-Difluorophenyl)methylamine, a key building block, is predominantly achieved through several key pathways, including reductive amination, nucleophilic substitution, and transition-metal catalyzed methods. The choice of route often depends on the availability of starting materials, desired scale, and economic viability.
Reductive Amination Strategies and Their Optimization
Reductive amination is a widely employed and efficient method for the synthesis of amines, including (2,4-Difluorophenyl)methylamine. wikipedia.org This approach typically involves the reaction of 2,4-difluorobenzaldehyde (B74705) with an amine source, followed by the reduction of the resulting imine intermediate.
A common practice involves the direct reductive amination where 2,4-difluorobenzaldehyde is reacted with ammonia (B1221849) in the presence of a reducing agent. google.com The optimization of this reaction is crucial to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. nih.govorganic-chemistry.org Key factors that are often optimized include the choice of reducing agent, solvent, temperature, and pressure.
Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comcommonorganicchemistry.com Catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon (Pd/C) with hydrogen gas is also a prevalent method. google.com The selection of the reducing agent and catalyst system is critical for achieving high selectivity and yield. For instance, sodium cyanoborohydride is often favored for its ability to selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com
The reaction conditions are tailored to the specific reagents used. For example, reactions with borohydride reagents are often carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695). commonorganicchemistry.com Catalytic hydrogenations may require elevated pressures of hydrogen and ammonia. google.com
| Reactants | Reducing Agent/Catalyst | Solvent | Key Conditions | Product | Ref |
| 2,4-Difluorobenzaldehyde, Ammonia | Raney Nickel or Pd/C, H₂ | Alcohol | Pressure (0.2-1.5 MPa) | (2,4-Difluorophenyl)methylamine | google.com |
| 2,4-Difluorobenzaldehyde, Amine | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Sequential addition of NaBH₄ | Corresponding Amine | commonorganicchemistry.com |
| 2,4-Difluorobenzaldehyde, Amine | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Can be done in the presence of the aldehyde | Corresponding Amine | masterorganicchemistry.com |
| 2,4-Difluorobenzaldehyde, Amine | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, Dichloroethane | Mild conditions | Corresponding Amine | masterorganicchemistry.com |
Nucleophilic Substitution Pathways
Nucleophilic substitution provides an alternative route to (2,4-Difluorophenyl)methylamine, typically starting from a 2,4-difluorobenzyl halide. In this pathway, the halogen atom is displaced by an amine nucleophile.
A common starting material for this route is 2,4-difluorobenzyl chloride or bromide. This halide can be reacted with a suitable source of ammonia, such as aqueous or alcoholic ammonia, or with a protected amine equivalent followed by deprotection. One specific method involves the reaction of 2,4-difluorobenzyl halide with methenamine (B1676377) (hexamethylenetetramine), which upon acidic hydrolysis, yields the desired primary amine. google.com This multi-step process, known as the Delepine reaction, offers a controlled method for the introduction of the amino group.
The efficiency of the nucleophilic substitution can be influenced by factors such as the nature of the leaving group (halide), the solvent, and the reaction temperature. Polar aprotic solvents are often employed to enhance the rate of Sₙ2 reactions. msu.edu
Transition-Metal Catalyzed Approaches in Amine Synthesis
Transition-metal catalysis has emerged as a powerful tool in modern organic synthesis for the formation of carbon-nitrogen bonds. While direct transition-metal catalyzed amination of the benzylic C-H bond of 2,4-difluorotoluene (B1202308) is a challenging transformation, related strategies can be employed in the synthesis of benzylamines.
More broadly, transition-metal catalysts, particularly those based on palladium, rhodium, and ruthenium, are utilized in various reactions that can lead to the formation of amines. suny.eduua.es For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for the synthesis of arylamines, though their application to the synthesis of benzylamines from benzyl (B1604629) halides is also well-established. These reactions typically involve the coupling of an amine with an aryl or alkyl halide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.
While specific examples for the direct synthesis of (2,4-Difluorophenyl)methylamine using these methods are not prevalent in the provided search results, the general principles of transition-metal catalyzed amination are applicable to the synthesis of its precursors and analogues.
Precursor Chemistry and Starting Material Considerations
One synthetic route starting from m-difluorobenzene involves a halomethylation step, typically a chloromethylation, to introduce the -CH₂Cl group onto the aromatic ring, yielding 2,4-difluorobenzyl chloride. This reaction is often carried out using paraformaldehyde and a halogenating agent like concentrated hydrochloric acid, in the presence of a Lewis acid catalyst such as zinc chloride. google.com The resulting 2,4-difluorobenzyl chloride can then be converted to the amine via nucleophilic substitution as described in section 2.1.2.
Another important precursor is 2,4-difluorobenzaldehyde, which is central to the reductive amination pathway. This aldehyde can be synthesized from m-difluorobenzene through formylation reactions, such as the Reimer-Tiemann reaction or by reaction with carbon monoxide under pressure in the presence of a catalyst. google.com
| Starting Material | Key Intermediate | Subsequent Reaction | Target Compound | Ref |
| m-Difluorobenzene | 2,4-Difluorobenzyl halide | Nucleophilic Substitution | (2,4-Difluorophenyl)methylamine | google.com |
| m-Difluorobenzene | 2,4-Difluorobenzaldehyde | Reductive Amination | (2,4-Difluorophenyl)methylamine | google.com |
| 2,4-Difluorobenzonitrile | - | Catalytic Reduction | (2,4-Difluorophenyl)methylamine | |
| 2,4-Dinitrobenzoic acid | 2,4-Difluorobenzoic acid | Acylation and Reduction | (2,4-Difluorophenyl)methylamine | guidechem.com |
Synthesis of Structural Analogues and Derivatives of (2,4-Difluorophenyl)methylamine
The synthesis of structural analogues and derivatives of (2,4-Difluorophenyl)methylamine is of interest for exploring structure-activity relationships in various chemical and biological contexts. Modifications can be made to different parts of the molecule, including the difluorophenyl moiety.
Variations in the Alkyl Chain and Amine Substitution
The synthesis of (2,4-Difluorophenyl)methylamine can be accomplished through established methods for N-alkylation of amines, primarily through reductive amination or nucleophilic substitution. These synthetic routes also offer considerable flexibility for introducing variations in both the alkyl chain and the amine component, allowing for the creation of a diverse library of related compounds.
One common synthetic strategy is the reductive amination of 2,4-difluorobenzaldehyde with 2-methylpropylamine (isobutylamine). This two-step, one-pot reaction first involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH4) and sodium triacetoxyborohydride (NaBH(OAc)3) being frequently utilized due to their mild nature and high efficiency.
An alternative approach is the nucleophilic substitution of a 2,4-difluorobenzyl halide (e.g., 2,4-difluorobenzyl bromide) with 2-methylpropylamine. In this reaction, the amine acts as a nucleophile, displacing the halide to form the carbon-nitrogen bond. The choice of solvent and the presence of a base to neutralize the hydrohalic acid byproduct are critical parameters for optimizing the reaction conditions.
Variations in the structure of the final compound can be readily achieved by modifying the starting materials. To alter the alkyl chain, different primary amines can be substituted for 2-methylpropylamine in either the reductive amination or nucleophilic substitution protocols. For example, using propylamine (B44156) would yield (2,4-Difluorophenyl)methylamine, while employing a more complex amine like cyclohexylamine (B46788) would result in (2,4-Difluorophenyl)methylamine.
Similarly, substitutions on the amine itself can be envisioned. While the primary focus is on a secondary amine, derivatization to a tertiary amine could be achieved through further alkylation of the resulting secondary amine. The table below illustrates the potential for structural diversity by varying the amine component in the synthesis.
| Starting Amine | Resulting Product Name |
| Methylamine | (2,4-Difluorophenyl)methylamine |
| Ethylamine | (2,4-Difluorophenyl)methylamine |
| Propylamine | (2,4-Difluorophenyl)methylamine |
| Cyclohexylamine | (2,4-Difluorophenyl)methylamine |
Stereoselective Synthetic Approaches
The compound (2,4-Difluorophenyl)methylamine is achiral and therefore does not exist as enantiomers or diastereomers. As such, stereoselective synthetic approaches are not applicable to its direct synthesis.
However, if a chiral center were to be introduced into the molecule, for instance, by using a chiral amine or a chiral alkylating agent, then stereoselective synthesis would become a critical consideration. For example, if (R)-sec-butylamine were used instead of 2-methylpropylamine in a reductive amination reaction, the resulting product, [(2,4-Difluorophenyl)methyl][(1R)-1-methylpropyl]amine, would be chiral. In such cases, controlling the stereochemical outcome of the reaction would be essential.
General strategies for the asymmetric synthesis of chiral amines could be adapted for such analogs. These methods often involve the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions. For instance, a chiral auxiliary attached to the amine could direct the stereochemistry of the alkylation step, after which the auxiliary would be removed to yield the enantiomerically enriched product. Asymmetric hydrogenation of an imine precursor using a chiral transition metal catalyst is another powerful technique for establishing a stereocenter.
Mechanistic Investigations of Key Synthetic Reactions
The primary synthetic routes to (2,4-Difluorophenyl)methylamine, reductive amination and nucleophilic substitution, proceed through well-understood reaction mechanisms.
The mechanism of reductive amination commences with the nucleophilic attack of the amine (2-methylpropylamine) on the carbonyl carbon of the aldehyde (2,4-difluorobenzaldehyde). This is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The initial addition forms a hemiaminal intermediate. The hemiaminal then undergoes dehydration to form an iminium ion, which is in equilibrium with the corresponding imine. The subsequent reduction of the imine or iminium ion by a hydride reducing agent, such as sodium borohydride, yields the final secondary amine. The key to the success of this reaction is the selective reduction of the imine in the presence of the starting aldehyde.
Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with multidimensional experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the molecular framework of (2,4-Difluorophenyl)methylamine.
Although specific experimental spectra for this compound are not extensively available in peer-reviewed literature, a detailed prediction based on established chemical shift principles and data from analogous structures allows for a reliable characterization.
¹H NMR Spectroscopic Techniques
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons through spin-spin coupling. For (2,4-Difluorophenyl)methylamine, the spectrum is expected to show distinct signals corresponding to the isobutyl group and the 2,4-difluorobenzyl moiety.
Isobutyl Group: The two methyl groups (-CH₃) are equivalent and would appear as a doublet due to coupling with the single methine proton (-CH). The methine proton itself would be split by the six methyl protons and the two methylene (B1212753) protons, likely resulting in a complex multiplet. The methylene protons adjacent to the nitrogen (-NCH₂-) would appear as a doublet, split by the methine proton.
2,4-Difluorobenzyl Group: The benzylic methylene protons (-NCH₂Ar) would likely appear as a singlet, shifted downfield due to the influence of the aromatic ring and the nitrogen atom. The three aromatic protons would exhibit a complex splitting pattern due to both proton-proton (³JHH) and proton-fluorine (³JHF and ⁴JHF) coupling, providing clear evidence for the substitution pattern on the phenyl ring.
Amine Proton: The amine proton (-NH-) signal is often broad and its chemical shift can be variable depending on the solvent, concentration, and temperature. It may or may not show coupling to adjacent protons.
Table 1: Predicted ¹H NMR Spectral Data for (2,4-Difluorophenyl)methylamine
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Isobutyl -CH ₃ (x2) | ~0.9 | Doublet (d) | 6H |
| Isobutyl -CH - | ~1.8 - 2.0 | Multiplet (m) | 1H |
| Isobutyl -NCH ₂- | ~2.5 - 2.7 | Doublet (d) | 2H |
| Benzylic -NCH ₂-Ar | ~3.8 | Singlet (s) | 2H |
| Aromatic -H | ~6.8 - 7.4 | Multiplet (m) | 3H |
| Amine -NH - | Variable | Broad Singlet (br s) | 1H |
¹³C NMR Spectroscopic Techniques
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The presence of fluorine atoms introduces carbon-fluorine coupling (JCF), which is highly diagnostic for identifying the fluorinated carbons and their neighbors.
Isobutyl Carbons: Three distinct signals are expected for the isobutyl group: one for the two equivalent methyl carbons (-CH₃), one for the methine carbon (-CH-), and one for the methylene carbon (-NCH₂-).
2,4-Difluorobenzyl Carbons: Six signals are anticipated for the aromatic ring, with the carbons directly bonded to fluorine (C2 and C4) showing large one-bond C-F coupling constants (¹JCF). The other aromatic carbons will also exhibit smaller two- or three-bond C-F couplings. The benzylic methylene carbon (-NCH₂Ar) will appear as a single peak in the aliphatic region.
Table 2: Predicted ¹³C NMR Spectral Data for (2,4-Difluorophenyl)methylamine
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |
| Isobutyl -C H₃ (x2) | ~20 | - |
| Isobutyl -C H- | ~28 | - |
| Isobutyl -NC H₂- | ~59 | - |
| Benzylic -NC H₂-Ar | ~52 | Possible small coupling |
| Aromatic C 1 | ~123 | Doublet (²JCF) |
| Aromatic C 2 | ~162 | Doublet of Doublets (¹JCF, ²JCF) |
| Aromatic C 3 | ~111 | Doublet (²JCF) |
| Aromatic C 4 | ~160 | Doublet of Doublets (¹JCF, ²JCF) |
| Aromatic C 5 | ~131 | Doublet (³JCF) |
| Aromatic C 6 | ~104 | Doublet (²JCF) |
Multidimensional NMR and Advanced Pulse Sequences
To unequivocally assign the predicted ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are employed.
¹H-¹H COSY (Correlation Spectroscopy): This experiment would confirm the connectivity within the isobutyl group by showing cross-peaks between the -CH₃ protons and the -CH proton, and between the -CH proton and the -NCH₂- protons. It would also help delineate the coupling network among the three aromatic protons.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton signals in Table 1 with their corresponding carbon signals in Table 2, confirming assignments for each CH, CH₂, and CH₃ group.
Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For (2,4-Difluorophenyl)methylamine, electrospray ionization (ESI) would likely produce the protonated molecule, [M+H]⁺. The precise mass of this ion would be measured and compared to the theoretical mass calculated from its chemical formula, C₁₁H₁₆F₂N⁺. A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the compound's elemental composition.
Table 3: High-Resolution Mass Spectrometry Data
| Ion | Chemical Formula | Calculated Monoisotopic Mass (Da) |
| [M+H]⁺ | C₁₁H₁₆F₂N⁺ | 200.1245 |
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, [M+H]⁺) and its fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed to provide structural information. The fragmentation of protonated benzylamines is well-characterized and typically involves the cleavage of the benzylic C-N bond, which is the most labile bond. nih.govnih.gov
The primary fragmentation pathway for protonated (2,4-Difluorophenyl)methylamine is expected to be the formation of the highly stable 2,4-difluorobenzyl cation. nih.govnih.gov Other characteristic fragments resulting from the isobutyl portion of the molecule would also be expected.
Table 4: Predicted Key Fragments in the MS/MS Spectrum of (2,4-Difluorophenyl)methylamine
| Precursor Ion (m/z) | Key Product Ion (m/z) | Fragment Formula | Fragment Structure/Lost Neutral |
| 200.12 | 127.04 | C₇H₄F₂⁺ | 2,4-difluorobenzyl cation |
| 200.12 | 74.10 | C₄H₁₂N⁺ | Isobutylaminium ion |
This predictable fragmentation pattern, particularly the prominent signal at m/z 127.04 corresponding to the 2,4-difluorobenzyl cation, serves as a structural fingerprint, confirming the identity of the benzyl (B1604629) moiety and its connection to the amine. nih.govnih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For (2,4-Difluorophenyl)methylamine, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the substituted aromatic ring, the secondary amine, and the alkyl groups.
The N-H bond of the secondary amine is anticipated to show a single, relatively weak to moderate absorption band in the region of 3300-3500 cm⁻¹. libretexts.orgprojectguru.inspectroscopyonline.com This distinguishes it from primary amines, which typically show two bands in this region due to symmetric and asymmetric stretching. libretexts.orgprojectguru.in The C-N stretching vibration is expected to appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹ for aliphatic amines. libretexts.org
The 2,4-disubstituted benzene (B151609) ring will give rise to several characteristic bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. libretexts.org C=C stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. libretexts.org Furthermore, the substitution pattern on the benzene ring can often be determined from the strong C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region. spectra-analysis.comspectroscopyonline.com For a 1,2,4-trisubstituted benzene ring (considering the benzyl group as a substituent), specific patterns of absorption are expected. The presence of C-F bonds will also result in strong absorption bands, typically in the 1250-1000 cm⁻¹ range.
The isobutyl group will contribute characteristic aliphatic C-H stretching bands just below 3000 cm⁻¹ and bending vibrations around 1465 cm⁻¹ (for CH₂) and 1385-1370 cm⁻¹ (for the gem-dimethyl group).
Expected Infrared Absorption Bands for (2,4-Difluorophenyl)methylamine
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine (N-H) | Stretching | 3300-3500 | Weak-Medium |
| Aromatic C-H | Stretching | > 3000 | Medium-Weak |
| Aliphatic C-H | Stretching | < 3000 | Strong |
| Aromatic C=C | Stretching | 1600-1450 | Medium-Weak |
| Aliphatic C-H | Bending | ~1465, 1385-1370 | Medium |
| C-N | Stretching | 1250-1020 | Medium |
| C-F | Stretching | 1250-1000 | Strong |
This table presents expected ranges based on typical values for the respective functional groups.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in (2,4-Difluorophenyl)methylamine is the 2,4-difluorophenyl group. Benzene and its derivatives typically exhibit two main absorption bands: the E2-band (around 200-210 nm) and the B-band (around 255-265 nm). sielc.comsielc.com The B-band, arising from the π → π* transition, is sensitive to substitution on the benzene ring. For (2,4-Difluorophenyl)methylamine, the B-band is expected to be observed, likely with a slight shift in wavelength (λmax) due to the fluorine and alkylamine substituents. rsc.orgrsc.org
Expected UV-Vis Absorption for (2,4-Difluorophenyl)methylamine
| Transition | Chromophore | Expected λmax (nm) |
|---|
This table presents an estimated absorption maximum based on the benzene chromophore and the effect of substituents.
X-ray Diffraction Studies for Solid-State Structural Determination
The process involves growing a suitable single crystal of the compound, which can be challenging. Once a crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced is then analyzed to generate an electron density map, from which the atomic positions can be determined.
A successful crystallographic study of this compound would reveal:
The precise bond lengths and angles of the 2,4-difluorophenyl ring, the benzylamine (B48309) moiety, and the isobutyl group.
The conformation of the molecule, including the torsion angles that define the spatial relationship between the aromatic ring and the alkyl chain.
The nature of intermolecular interactions in the solid state, such as hydrogen bonding involving the secondary amine proton and potential π-π stacking interactions between the aromatic rings.
While no specific X-ray crystallographic data for (2,4-Difluorophenyl)methylamine is publicly available, studies on related fluorobenzylamine derivatives and other organic molecules provide a framework for what to expect. nih.govresearchgate.net The crystal structure would be stabilized by a network of intermolecular forces, which dictate the physical properties of the solid material.
Integration of Spectroscopic Data for Comprehensive Structural Characterization
The unequivocal structural elucidation of (2,4-Difluorophenyl)methylamine is achieved not by a single technique but by the integration of data from multiple spectroscopic methods. Each method provides a piece of the structural puzzle, and their combination leads to a comprehensive and confirmed structure.
Initially, mass spectrometry would confirm the molecular weight of the compound (199.24 g/mol ) and provide fragmentation patterns that offer clues about its structure, such as the loss of an isobutyl group or a difluorobenzyl group. americanelements.com
¹H and ¹³C NMR spectroscopy would then provide a detailed map of the carbon-hydrogen framework. ¹H NMR would show distinct signals for the aromatic protons, the benzylic CH₂ group, the N-H proton, the CH₂ and CH protons of the isobutyl group, and the two methyl groups. The splitting patterns and integration of these signals would confirm the connectivity of the atoms. ¹³C NMR would show the number of unique carbon atoms and their chemical environments, distinguishing between aromatic, benzylic, and aliphatic carbons.
IR spectroscopy, as discussed, confirms the presence of key functional groups: the secondary amine (N-H stretch), the aromatic ring (C=C and C-H stretches), and the alkyl groups (C-H stretches). projectguru.ins-a-s.org UV-Vis spectroscopy confirms the presence of the substituted benzene chromophore.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about its geometry and electron distribution.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. sid.irnih.gov For (2,4-Difluorophenyl)methylamine, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d,p), can predict key structural parameters. rasayanjournal.co.inmdpi.com This process involves minimizing the energy of the molecule with respect to all atomic coordinates, resulting in a stable, ground-state conformation. mdpi.com
The calculations yield precise values for bond lengths, bond angles, and dihedral angles. For instance, the C-F, C-N, and various C-C and C-H bond lengths would be determined, alongside the angles defining the molecule's shape, from the planar difluorophenyl ring to the tetrahedral arrangement around the nitrogen and the isobutyl group. These optimized geometries represent a true energy minimum on the potential energy surface. nih.gov
Table 1: Predicted Structural Parameters for (2,4-Difluorophenyl)methylamine from DFT Calculations Note: This table contains hypothetical data for illustrative purposes, as specific experimental or calculated values for this exact compound are not readily available in the provided search context.
| Parameter | Atom(s) Involved | Predicted Value |
|---|---|---|
| Bond Length | C(aromatic)-F | ~1.35 Å |
| Bond Length | C(aromatic)-C(methylene) | ~1.51 Å |
| Bond Length | C(methylene)-N | ~1.47 Å |
| Bond Length | N-C(isobutyl) | ~1.48 Å |
| Bond Angle | C(methylene)-N-C(isobutyl) | ~112° |
| Dihedral Angle | C(aromatic)-C(aromatic)-C(methylene)-N | ~75° |
The electronic character of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.govmdpi.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net For (2,4-Difluorophenyl)methylamine, the electron-withdrawing fluorine atoms on the phenyl ring would be expected to lower the energy of both the HOMO and LUMO compared to a non-fluorinated analogue.
From the HOMO and LUMO energies, several key reactivity descriptors can be calculated: rasayanjournal.co.innih.gov
Ionization Potential (I): Approximated as -EHOMO. rasayanjournal.co.in
Electron Affinity (A): Approximated as -ELUMO. rasayanjournal.co.in
Chemical Hardness (η): Calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. mdpi.com
Electronegativity (χ): Calculated as (I + A) / 2.
Electrophilicity Index (ω): Calculated as μ²/2η (where μ is the electronic chemical potential, -χ). This measures the energy stabilization when the molecule accepts electrons. nih.gov
Table 2: Hypothetical Electronic Properties and Reactivity Descriptors Note: This table contains hypothetical data for illustrative purposes.
| Parameter | Predicted Value (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Energy of the highest occupied molecular orbital |
| ELUMO | -0.8 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | 5.7 | Indicates high kinetic stability |
| Chemical Hardness (η) | 2.85 | Resistance to change in electron distribution |
| Electronegativity (χ) | 3.65 | Ability to attract electrons |
| Electrophilicity Index (ω) | 2.34 | Propensity to act as an electrophile |
Conformational Analysis through Molecular Dynamics Simulations
While quantum calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insight into the compound's flexibility and conformational preferences in different environments (e.g., in a vacuum or in a solvent). nih.gov
For (2,4-Difluorophenyl)methylamine, MD simulations would reveal the rotational freedom around its single bonds, such as the C(aromatic)-C(methylene) bond and the C-N bonds. This analysis helps identify the most populated conformations and the energy barriers between them. Understanding the conformational landscape is vital, as the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into a biological target. nih.gov
In Silico Prediction of Molecular Interactions
In silico methods are instrumental in predicting how a molecule might interact with biological macromolecules, such as proteins or enzymes. These predictions can guide the design of new therapeutic agents.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov In drug discovery, docking is used to predict how a ligand, such as (2,4-Difluorophenyl)methylamine, might bind to the active site of a target protein. nih.govresearchgate.net
Given its structure, hypothetical targets for this compound could include enzymes where a difluorophenyl moiety is known to interact, such as cytochrome P450 enzymes (e.g., CYP51) or various kinases. nih.gov The docking process involves placing the flexible ligand into the rigid or semi-flexible binding site of the protein and scoring the different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.govnih.gov The results would identify the most likely binding mode and the key amino acid residues involved in the interaction.
Following docking, the strength of the interaction, or binding affinity, can be estimated. This is often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki). nih.gov Lower binding energy values indicate a more stable protein-ligand complex and stronger binding.
Interaction mapping provides a visual, 2D or 3D representation of the specific non-covalent interactions between the ligand and the protein. For (2,4-Difluorophenyl)methylamine, these maps would highlight:
Hydrogen Bonds: The secondary amine nitrogen could act as a hydrogen bond donor or acceptor.
Hydrophobic Interactions: The isobutyl group and the phenyl ring would likely engage in hydrophobic contacts with nonpolar amino acid residues.
Pi-Stacking or Pi-Cation Interactions: The electron-rich difluorophenyl ring could interact with aromatic side chains of residues like Phenylalanine, Tyrosine, or Tryptophan. cmu.ac.th
Halogen Bonds: The fluorine atoms could potentially form halogen bonds with electron-donating atoms in the protein's binding pocket.
Table 3: Example of Molecular Docking Results with a Hypothetical Kinase Target Note: This table contains hypothetical data for illustrative purposes.
| Parameter | Value | Interacting Residues | Interaction Type |
|---|---|---|---|
| Binding Affinity (kcal/mol) | -8.2 | - | - |
| Key Interactions | - | Asp165 | Hydrogen Bond (with N-H) |
| Val88 | Hydrophobic (with isobutyl group) | ||
| Leu150 | Hydrophobic (with isobutyl group) | ||
| Tyr32 | Pi-Pi Stacking (with difluorophenyl ring) |
Computational Approaches to Metabolism Prediction (In Silico)
No specific studies on the in silico metabolism prediction of (2,4-Difluorophenyl)methylamine are available in the reviewed literature.
Theoretical Studies of Charge Distribution and Electrostatic Potential
There are no publicly available theoretical studies detailing the charge distribution or electrostatic potential of (2,4-Difluorophenyl)methylamine.
Reactivity, Reaction Mechanisms, and Metabolic Transformations in Vitro/theoretical
Chemical Reactivity Profile of the Amine Functionality
The secondary amine group is a focal point for chemical transformations, including oxidation, reduction, and various derivatization reactions.
The oxidation of N-substituted amines can be achieved through various reagents and catalytic systems. For a secondary benzylamine (B48309) like (2,4-Difluorophenyl)methylamine, oxidation can occur at the nitrogen atom or the adjacent carbon atoms (the benzylic carbon or the carbon alpha to the nitrogen on the isobutyl group).
N-Oxidation : Direct oxidation of the nitrogen can lead to the formation of a hydroxylamine (B1172632) derivative.
C-Oxidation : More commonly, oxidation occurs at a C-H bond adjacent to the nitrogen. Oxoammonium-catalyzed systems, for instance, are known to oxidize N-substituted amines via a hydride transfer mechanism. This can lead to the formation of an imine or, upon further oxidation, cleavage of the C-N bond. Oxidation of the benzylic carbon is particularly facile and can yield an imine, which is susceptible to hydrolysis, ultimately producing 2,4-difluorobenzaldehyde (B74705) and isobutylamine (B53898). The use of reagents like potassium persulfate (K₂S₂O₈) is known to oxidize N-(arylsulfonyl)benzylamines to their corresponding imines through a mechanism involving a sulfate (B86663) radical anion (SO₄·⁻). nih.gov
| Oxidation Reaction | Potential Products | Plausible Mechanism |
| Benzylic C-H Oxidation | N-(2,4-difluorobenzylidene)-2-methylpropan-1-amine (Imine) | Hydride abstraction or Hydrogen Atom Transfer (HAT) |
| Imine Hydrolysis | 2,4-Difluorobenzaldehyde + Isobutylamine | Nucleophilic attack by water on the imine carbon |
| N-Oxidation | N-hydroxy-N-((2,4-difluorophenyl)methyl)-2-methylpropan-1-amine | Direct oxidation of the nitrogen lone pair |
This table presents theoretical oxidation products based on established reactivity of secondary amines.
The secondary amine functionality in (2,4-Difluorophenyl)methylamine is in a reduced state. Therefore, it is not susceptible to further reduction under standard chemical conditions. Reduction reactions would only be relevant for its oxidized derivatives, such as an imine formed from oxidation. The reduction of the corresponding imine, N-(2,4-difluorobenzylidene)-2-methylpropan-1-amine, would regenerate the parent secondary amine.
As a typical secondary amine, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and capable of reacting with various electrophiles.
Acylation : Reaction with acylating agents, such as acyl chlorides or anhydrides, in the presence of a base, readily converts the secondary amine into a tertiary amide. For example, reaction with acetyl chloride would yield N-[(2,4-Difluorophenyl)methyl]-N-(2-methylpropyl)acetamide.
Sulfonylation : Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) yields a sulfonamide. This reaction is the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines.
Alkylation : The amine can be further alkylated by reaction with alkyl halides. This reaction can be difficult to control and may lead to the formation of a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used. The initial product would be a tertiary amine.
| Derivatization Reaction | Electrophile Example | Product Class | Specific Product Example |
| Acylation | Acetyl Chloride | Tertiary Amide | N-[(2,4-Difluorophenyl)methyl]-N-(2-methylpropyl)acetamide |
| Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide | N-[(2,4-Difluorophenyl)methyl]-N-(2-methylpropyl)-4-methylbenzenesulfonamide |
| Alkylation | Methyl Iodide | Tertiary Amine | (2,4-Difluorophenyl)methyl(2-methylpropyl)amine |
This table provides examples of derivatization products from reactions at the amine functionality.
Electrophilic and Nucleophilic Aromatic Substitution on the Difluorophenyl Ring
The two fluorine atoms on the phenyl ring have a profound influence on its reactivity towards both electrophilic and nucleophilic substitution.
Nucleophilic Aromatic Substitution (SₙAr) : Aromatic rings bearing strong electron-withdrawing groups, such as fluorine, are activated for nucleophilic aromatic substitution. nih.gov This reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov The presence of two fluorine atoms makes the ring electron-deficient and thus susceptible to attack by strong nucleophiles (e.g., methoxide, hydroxide, or other amines). The nucleophile attacks a carbon bearing a leaving group (fluorine), and the negative charge of the intermediate is stabilized by the remaining electron-withdrawing fluorine atom, particularly when it is in the ortho or para position. consensus.app
Mechanistic Studies of Degradation Pathways in Model Systems
While specific degradation studies on (2,4-Difluorophenyl)methylamine are not widely reported, plausible degradation pathways can be inferred from the chemical structure and studies on related compounds. In model systems, such as acidic aqueous solutions, the most likely degradation pathway is the hydrolysis of the benzylic carbon-nitrogen bond.
The mechanism would involve the protonation of the amine nitrogen, making the benzylamine a better leaving group. The benzylic carbon then becomes susceptible to nucleophilic attack by water. This process would lead to the cleavage of the C-N bond, resulting in the formation of 2,4-difluorobenzyl alcohol (which may be further oxidized to 2,4-difluorobenzaldehyde) and isobutylamine. Studies on the acidic degradation of other nitrogen-containing compounds have shown that hydrolytic cleavage of such bonds is a common degradation route. oup.com
Enzymatic Transformations of (2,4-Difluorophenyl)methylamine (In Vitro)
The primary amine analogue, (2,4-Difluorophenyl)methylamine, serves as a model for predicting the metabolic fate of benzylamines. In vitro studies with related compounds suggest that metabolism is primarily mediated by two major enzyme families: Monoamine Oxidases (MAO) and Cytochrome P450 (CYP450) enzymes.
Monoamine Oxidase (MAO) : MAOs are mitochondrial enzymes that catalyze the oxidative deamination of monoamines. Benzylamine is a known substrate for both MAO-A and MAO-B isoforms. consensus.appnih.gov The reaction involves the oxidation of the amine to an imine, which is then hydrolyzed to an aldehyde and ammonia (B1221849). Therefore, it is predicted that (2,4-Difluorophenyl)methylamine would be metabolized by MAO in vitro to produce 2,4-difluorobenzaldehyde.
Cytochrome P450 (CYP450) : This superfamily of heme-containing enzymes is central to the metabolism of a vast array of xenobiotics. For benzylamines, CYP450 enzymes can catalyze several reactions:
N-Dealkylation : For the parent compound, (2,4-Difluorophenyl)methylamine, CYP450-mediated N-dealkylation could remove either the isobutyl group to form (2,4-Difluorophenyl)methylamine or the difluorobenzyl group to form isobutylamine. This proceeds via a carbinolamine intermediate. nih.gov
N-Oxidation : Direct oxidation of the nitrogen can form hydroxylamines and subsequently nitroso compounds, which can sometimes lead to the formation of metabolic intermediate complexes (MICs) that inhibit CYP450 activity. wikipedia.org
Defluorination : While less common, enzymatic defluorination of fluorinated compounds has been observed, potentially proceeding through oxidative or hydrolytic mechanisms catalyzed by human microsomal enzymes.
| Enzyme System | Substrate | Transformation Type | Predicted Primary Metabolites |
| Monoamine Oxidase (MAO) | (2,4-Difluorophenyl)methylamine | Oxidative Deamination | 2,4-Difluorobenzaldehyde |
| Cytochrome P450 | (2,4-Difluorophenyl)methylamine | N-Deisobutylation | (2,4-Difluorophenyl)methylamine |
| Cytochrome P450 | (2,4-Difluorophenyl)methylamine | N-Debenzylation | Isobutylamine |
| Cytochrome P450 | (2,4-Difluorophenyl)methylamine | N-Oxidation | (2,4-Difluorophenyl)methylhydroxylamine |
This table summarizes potential in vitro enzymatic transformations based on studies of related benzylamines.
Cytochrome P450 Metabolism Studies (Cell-Free Systems)
In cell-free systems, such as human liver microsomes, (2,4-Difluorophenyl)methylamine is expected to undergo several metabolic transformations mediated by cytochrome P450 enzymes. The primary metabolic pathways for secondary amines typically involve N-dealkylation and hydroxylation reactions.
N-Dealkylation: This is a common metabolic pathway for compounds containing N-alkyl groups. For (2,4-Difluorophenyl)methylamine, N-dealkylation could proceed via two main routes:
Dealkylation of the Isobutyl Group: This reaction would lead to the formation of 2,4-difluorobenzylamine (B110887) and isobutyraldehyde. This pathway is consistent with the metabolism of other N-alkylamines where the smaller alkyl group is preferentially removed.
Dealkylation of the 2,4-Difluorobenzyl Group: This would result in the formation of isobutylamine and 2,4-difluorobenzaldehyde. The aldehyde would likely be further oxidized to 2,4-difluorobenzoic acid.
Studies on various N-nitrosodialkylamines have shown that the chain length of the alkyl group can influence which cytochrome P450 isozymes are involved in their oxidation nih.gov. While smaller nitrosamines are primarily metabolized by CYP2E1, those with bulkier alkyl chains involve other P450s like CYP2A6, CYP2C8/9/19, and CYP3A4 nih.gov.
Hydroxylation: The aromatic ring of the 2,4-difluorophenyl moiety is a potential site for hydroxylation, although the presence of fluorine atoms generally increases metabolic stability and can hinder oxidative metabolism. nih.gov Research on the in vitro metabolism of 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (25B-NBF) in human hepatocytes revealed that hydroxylation of the fluorobenzyl moiety was catalyzed by CYP2C9 and CYP2C19. mdpi.com This suggests that similar enzymes could be involved in the aromatic hydroxylation of (2,4-Difluorophenyl)methylamine.
The following table summarizes the potential cytochrome P450-mediated metabolic reactions for (2,4-Difluorophenyl)methylamine based on the metabolism of structurally similar compounds.
| Reaction Type | Substrate | Potential Metabolite(s) | Key P450 Enzymes (Predicted) | Supporting Evidence from Analogous Compounds |
| N-Deisobutylation | (2,4-Difluorophenyl)methylamine | 2,4-Difluorobenzylamine, Isobutyraldehyde | CYP2E1, CYP2A6, CYP2C family, CYP3A4 | General pathway for N-alkylamines; studies on N-nitrosodialkylamines show involvement of these CYPs in dealkylation of bulky alkyl chains. nih.govoup.com |
| N-Debenzylation | (2,4-Difluorophenyl)methylamine | Isobutylamine, 2,4-Difluorobenzaldehyde | CYP3A4, CYP2C family | Common for N-benzylamines; involvement of CYP3A4 and CYP2C19 in metabolism of secondary alkyl amines. researchgate.net |
| Aromatic Hydroxylation | (2,4-Difluorophenyl)methylamine | Hydroxylated derivatives of the parent compound | CYP2C9, CYP2C19 | Metabolism of 25B-NBF, which also contains a fluorobenzyl moiety, shows hydroxylation by these enzymes. mdpi.com |
Conjugation Reactions (In Vitro)
Phase II conjugation reactions typically follow Phase I metabolism, converting the metabolites into more water-soluble compounds that can be readily excreted. These reactions involve the attachment of endogenous molecules such as glucuronic acid, sulfate, or glutathione (B108866) to the metabolites formed in Phase I.
For (2,4-Difluorophenyl)methylamine, the primary sites for conjugation would be the hydroxylated metabolites of the aromatic ring.
Glucuronidation: This is a major conjugation pathway for hydroxylated compounds. The hydroxylated metabolites of (2,4-Difluorophenyl)methylamine could undergo glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), to form glucuronide conjugates. For instance, studies on 25B-NBF have demonstrated that it can undergo direct glucuronidation, catalyzed by UGT2B7. mdpi.com This suggests that the parent compound, if it possesses a suitable functional group, or its hydroxylated metabolites could be substrates for UGT enzymes.
The following table outlines the potential conjugation reactions for the metabolites of (2,4-Difluorophenyl)methylamine.
| Reaction Type | Substrate (from Phase I) | Potential Conjugate | Key Enzymes (Predicted) | Supporting Evidence from Analogous Compounds |
| Glucuronidation | Hydroxylated (2,4-Difluorophenyl)methylamine | O-glucuronide conjugate | UGTs (e.g., UGT2B7) | Hydroxylated aromatic compounds are common substrates for UGTs. 25B-NBF undergoes glucuronidation by UGT2B7. mdpi.com |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Correlation of Structural Modifications with In Vitro Biological Activities
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. For (2,4-Difluorophenyl)methylamine, modifications to both the fluorinated phenyl ring and the alkyl amine side chain can profoundly impact its in vitro biological activities.
The presence and position of fluorine atoms on the phenyl ring are critical determinants of biological activity. The 2,4-difluoro substitution pattern in the target molecule significantly influences its electronic properties and its ability to interact with biological targets.
Fluorine is a highly electronegative atom, and its introduction into an aromatic ring can alter the molecule's pKa, lipophilicity, and metabolic stability. The electron-withdrawing nature of fluorine can affect the charge distribution of the entire molecule, influencing how it binds to receptor pockets. For instance, studies on related fluorinated benzamides have shown that the position of fluorine substitution can dramatically alter biological activity.
In a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the presence and position of halogen substituents on the phenyl ring were found to be essential for their inhibitory effects. While direct comparisons of the 2,4-difluoro pattern with other fluorination patterns on this specific amine are not extensively documented in publicly available literature, general principles of medicinal chemistry suggest that the ortho and para positions are key for modulating electronic and steric interactions within a binding site. The 2,4-difluoro pattern provides a unique combination of inductive electron withdrawal and potential for specific hydrogen bonding or dipole interactions, which can enhance binding affinity and selectivity for a particular biological target.
The following table summarizes the general effects of fluorine substitution on the phenyl ring on the biological activity of related compounds.
| Substitution Pattern | General Impact on In Vitro Activity | Rationale |
| Monofluoro (ortho, meta, para) | Varied activity depending on the target. The para position is often favored for enhancing potency. | Alters electronic distribution and can block metabolic hydroxylation. |
| 2,4-Difluoro | Often leads to enhanced potency and metabolic stability. | The combined electron-withdrawing effects of two fluorine atoms can significantly alter the pKa of the amine and the overall electronic nature of the aromatic ring, potentially leading to stronger interactions with the target. |
| Other Difluoro patterns (e.g., 3,4- or 3,5-) | Can result in different activity profiles compared to the 2,4-isomer. | The specific positioning of the fluorine atoms dictates the precise electronic and steric profile of the molecule. |
| Trifluoro or more | May increase lipophilicity to a point of reduced solubility and bioavailability, but can also enhance potency in some cases. | Increased fluorine content can lead to stronger hydrophobic interactions but may also introduce unfavorable steric hindrance. |
This table is a generalized representation based on SAR studies of various fluorinated aromatic compounds.
The nature of the alkyl substituent on the nitrogen atom plays a crucial role in determining the molecule's interaction with its biological target. The 2-methylpropyl (isobutyl) group in (2,4-Difluorophenyl)methylamine is a branched alkyl chain that has specific steric and lipophilic properties.
In SAR studies of N-benzylalkylamine analogs, both the length and branching of the alkyl chain have been shown to significantly affect biological activity.
Chain Length: Generally, there is an optimal chain length for activity. For many amine-containing compounds, increasing the chain length from methyl to propyl or butyl can enhance activity due to increased hydrophobic interactions with the target. However, further increases in chain length can lead to a decrease in activity due to steric hindrance or reduced solubility.
Chain Branching: Branching of the alkyl chain, as seen with the isobutyl group, can have several effects. It can increase the steric bulk of the molecule, which may lead to a more specific fit in a receptor's binding pocket, potentially increasing selectivity. Branching can also influence the molecule's metabolic stability by hindering enzymatic degradation. In some cases, a branched chain may be more or less favorable than a linear chain of the same carbon number, depending on the topology of the binding site. For example, in a series of substituted aminobutyl-benzamides, the introduction of a methyl group on an open-ring variant improved affinity for both σ1 and σ2 subtypes, highlighting the importance of steric factors.
The table below illustrates the potential impact of varying the alkyl chain on the in vitro activity based on general SAR principles for N-benzylalkylamines.
| Alkyl Group | Chain Type | Expected Impact on In Vitro Activity |
| Methyl | Linear | May have lower potency due to limited hydrophobic interactions. |
| Ethyl | Linear | Often shows increased potency compared to methyl. |
| Propyl | Linear | Potency may further increase or begin to plateau. |
| 2-Methylpropyl (Isobutyl) | Branched | May offer a good balance of potency and selectivity due to its specific size and shape. |
| Butyl | Linear | Potency may be similar to or slightly different from isobutyl, depending on the binding pocket. |
| Pentyl and longer | Linear | Often leads to a decrease in activity due to steric clashes or excessive lipophilicity. |
This table is a generalized representation based on SAR studies of various N-benzylalkylamines.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
Data Set Collection: A series of analogs of (2,4-Difluorophenyl)methylamine would be synthesized with variations in the fluorine substitution pattern and the alkyl amine chain. Their in vitro biological activity (e.g., IC50 or EC50 values) against a specific target would be measured.
Descriptor Calculation: For each molecule in the series, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.
A hypothetical QSAR equation might look like this:
pIC50 = c0 + c1logP + c2HD + c3LUMO + c4V
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).
HD is a descriptor for hydrogen bond donating capacity.
LUMO is the energy of the lowest unoccupied molecular orbital (an electronic descriptor).
V is the molecular volume (a steric descriptor).
c0-c4 are the regression coefficients determined by the statistical analysis.
Chemoinformatic tools are essential for modern drug discovery and play a crucial role in SAR exploration. dergipark.org.tr For a series of compounds related to (2,4-Difluorophenyl)methylamine, these tools could be used for:
Virtual Screening: To identify other potentially active compounds from large chemical databases based on structural similarity to the lead compound.
Pharmacophore Modeling: To create a 3D model of the essential features required for biological activity, which can then be used to design new molecules.
Molecular Docking: To predict how the molecules bind to the active site of a biological target, providing insights into the key interactions that drive activity.
ADMET Prediction: To computationally estimate the absorption, distribution, metabolism, excretion, and toxicity properties of the compounds, helping to prioritize those with favorable drug-like properties.
Structure-Property Relationships Pertaining to Molecular Conformation and Electronic Characteristics
The three-dimensional shape (conformation) and the distribution of electrons within a molecule are fundamental properties that govern its interactions with biological systems.
The 2,4-difluoro substitution on the phenyl ring has a significant impact on the electronic characteristics of (2,4-Difluorophenyl)methylamine. The high electronegativity of the fluorine atoms withdraws electron density from the aromatic ring, which can influence its reactivity and interactions with electron-rich or electron-poor regions of a biological target. libretexts.org This electron withdrawal also affects the pKa of the amine group, making it less basic compared to its non-fluorinated counterpart. This modulation of basicity can be critical for optimizing interactions with the target and for improving pharmacokinetic properties.
The conformation of the molecule, particularly the torsion angles between the phenyl ring, the methylene (B1212753) bridge, and the amine group, is also crucial. While there is free rotation around the single bonds, certain conformations will be energetically favored. The presence of the ortho-fluorine atom can influence the preferred conformation of the benzyl (B1604629) moiety through steric and electronic effects. The branched isobutyl group will also have preferred conformations that will dictate how the molecule presents itself to its binding partner. Computational chemistry methods can be employed to predict the low-energy conformations of (2,4-Difluorophenyl)methylamine, which can then be used in molecular docking studies to understand its binding mode. Studies on similar benzylamine (B48309) derivatives have shown that the torsion angle between the phenyl ring and the C-N bond is a key determinant of conformational preference.
Despite a comprehensive search for the chemical compound (2,4-Difluorophenyl)methylamine, also known as N-(2,4-difluorobenzyl)-2-methylpropan-1-amine, no specific in vitro biological or biochemical characterization data was found in publicly available scientific literature.
Searches for this exact compound did not yield studies detailing its enzyme binding, inhibition kinetics, receptor affinity, or its effects on biochemical pathways. While the searches returned information on structurally related compounds, such as those with different N-alkyl substituents or additional chemical modifications, this data cannot be accurately extrapolated to (2,4-Difluorophenyl)methylamine. The principles of structure-activity relationships in pharmacology dictate that even minor changes to a molecule's structure can significantly alter its biological and biochemical properties.
Therefore, it is not possible to generate a scientifically accurate article with the detailed, data-driven content and tables as specified in the instructions for the following sections:
In Vitro Biological and Biochemical Characterization
Biochemical Pathway Modulation Studies (In Vitro Models)
Without primary research data on (2,4-Difluorophenyl)methylamine, any attempt to create the requested article would be speculative and would not meet the required standards of accuracy and factual reporting. Further research and publication in peer-reviewed journals would be necessary to characterize the in vitro profile of this specific compound.
No Publicly Available Data on the of (2,4-Difluorophenyl)methylamine
Despite a comprehensive search of scientific literature, no specific data regarding the in vitro biological and biochemical characterization of the chemical compound (2,4-Difluorophenyl)methylamine has been found.
There are no publicly available studies detailing its effects in cellular assays for mechanistic understanding in non-human cells, its antimicrobial activity against specific microbial strains, or its interactions with biomolecules such as DNA.
Consequently, the requested article, which was to be structured around the in vitro biological and biochemical properties of this specific compound, cannot be generated. The strict adherence to the provided outline, which requires detailed research findings and data tables for sections 7.3.1, 7.3.2, and 7.4, cannot be fulfilled due to the absence of relevant scientific research on (2,4-Difluorophenyl)methylamine.
It is important to note that while research exists on compounds with similar structural motifs, such as other derivatives containing a 2,4-difluorophenyl group, the user’s explicit instruction to focus solely on (2,4-Difluorophenyl)methylamine prevents the inclusion of any such related but distinct information.
Analytical Methodologies for Research Scale Detection and Quantification
Chromatographic Techniques for Analysis and Purification
Chromatography, a cornerstone of analytical chemistry, is central to the analysis and purification of (2,4-Difluorophenyl)methylamine. The choice of technique is dictated by the specific analytical goal, whether it be routine purity assessment, quantitative analysis, or isolation of the compound for further research.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like (2,4-Difluorophenyl)methylamine. Reversed-phase HPLC is the most common mode employed for such analyses.
For fluorinated aromatic compounds, stationary phases with specialized selectivities can offer enhanced separation. Pentafluorophenyl (PFP) columns, for instance, can provide unique selectivity for halogenated and aromatic compounds due to dipole-dipole, π-π, and ion-exchange interactions, potentially offering better resolution compared to standard C18 columns.
A typical HPLC method for the analysis of a fluorinated benzylamine (B48309) derivative might employ a C18 or PFP column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution is often preferred to ensure adequate separation of components with varying polarities. Detection is commonly achieved using a UV detector, with the wavelength set to an absorption maximum of the difluorophenyl chromophore.
Table 1: Illustrative HPLC Parameters for the Analysis of (2,4-Difluorophenyl)methylamine
| Parameter | Condition |
| Column | PFP, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical but representative set of HPLC conditions. Actual parameters would require method development and optimization.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While (2,4-Difluorophenyl)methylamine is amenable to GC analysis, its polarity as a secondary amine can lead to peak tailing and poor chromatographic performance on standard non-polar columns. To mitigate these effects, derivatization is often employed. Acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can increase the volatility and reduce the polarity of the amine, resulting in improved peak shape and resolution.
The choice of column is critical for the successful separation of the analyte and any related impurities. A mid-polarity column, such as one containing a phenyl-substituted polysiloxane stationary phase, is often a good starting point for the analysis of aromatic amines.
Table 2: Representative GC Parameters for the Analysis of Derivatized (2,4-Difluorophenyl)methylamine
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
This table provides an example of GC conditions that would be suitable for the analysis of the derivatized form of the target compound. Method development would be necessary to optimize for specific impurities.
Preparative Chromatography
For the isolation and purification of (2,4-Difluorophenyl)methylamine on a research scale, preparative chromatography is the method of choice. Both preparative HPLC and preparative supercritical fluid chromatography (SFC) can be utilized.
Preparative HPLC scales up the principles of analytical HPLC to handle larger sample loads. The goal is to isolate the target compound with high purity and recovery. This often involves using larger columns (e.g., 20-50 mm internal diameter) and higher flow rates. Method development focuses on maximizing the loading capacity while maintaining adequate resolution between the desired product and impurities.
Preparative Supercritical Fluid Chromatography (SFC) offers a "greener" alternative to preparative HPLC, utilizing supercritical carbon dioxide as the primary mobile phase, often with a small amount of a polar organic co-solvent such as methanol. SFC can provide faster separations and easier fraction processing due to the volatility of the mobile phase. Chiral stationary phases can also be employed in preparative SFC for the resolution of enantiomers if the compound is chiral and has been synthesized as a racemate.
Coupled Techniques for Enhanced Analysis
To obtain more definitive identification and structural information, chromatographic techniques are often coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the sensitive and specific detection of mass spectrometry. This technique is invaluable for the identification of (2,4-Difluorophenyl)methylamine and its potential impurities.
In a typical GC-MS analysis using electron ionization (EI), the compound will fragment in a predictable manner, producing a characteristic mass spectrum that can be used for identification. The fragmentation of benzylamines often involves cleavage at the benzylic C-N bond and the C-C bond alpha to the nitrogen. For (2,4-Difluorophenyl)methylamine, key fragments would be expected from the loss of the isobutyl group and the formation of the 2,4-difluorobenzyl cation.
Table 3: Predicted Key Mass Fragments in the EI Spectrum of (2,4-Difluorophenyl)methylamine
| m/z | Proposed Fragment |
| 199 | Molecular Ion [M]⁺ |
| 142 | [M - C₄H₉]⁺ |
| 127 | [C₇H₄F₂]⁺ (2,4-difluorobenzyl cation) |
| 57 | [C₄H₉]⁺ (isobutyl cation) |
This table shows predicted mass fragments. Actual fragmentation patterns would need to be confirmed by experimental data.
Chemical ionization (CI) is a softer ionization technique that can be used to confirm the molecular weight of the compound, as it typically results in less fragmentation and a more prominent molecular ion or protonated molecule peak.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that is well-suited for the analysis of (2,4-Difluorophenyl)methylamine, particularly for quantification at low concentrations. nih.gov Electrospray ionization (ESI) is a common ionization source for this type of compound, typically operating in positive ion mode to generate the protonated molecule [M+H]⁺.
For quantitative studies, tandem mass spectrometry (MS/MS) is often employed in multiple reaction monitoring (MRM) mode. In an MRM experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of the target compound) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This highly specific detection method minimizes interference from the sample matrix and provides excellent sensitivity and accuracy.
Table 4: Hypothetical LC-MS/MS (MRM) Parameters for (2,4-Difluorophenyl)methylamine
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 200.1 [M+H]⁺ |
| Product Ion (Q3) | m/z 127.1 (corresponding to the 2,4-difluorobenzyl cation) |
| Collision Energy | Optimized for maximum product ion intensity |
| Dwell Time | 100 ms |
This table outlines a potential MRM transition for the target compound. The specific product ion and collision energy would require experimental optimization.
In-source fragmentation can sometimes be observed in LC-MS, where fragmentation occurs in the ion source before the mass analyzer. This can be controlled by optimizing source parameters such as the fragmentor or cone voltage. Careful method development is crucial to ensure that the analysis is robust and reproducible.
Spectrophotometric and Fluorometric Quantification Methods
Spectrophotometric and fluorometric methods offer accessible and rapid means for the quantification of analytes, provided they possess suitable chromophores or fluorophores.
Spectrophotometric Analysis
The ultraviolet-visible (UV-Vis) spectrum of (2,4-Difluorophenyl)methylamine is expected to be influenced by the 2,4-difluorophenyl group. Aromatic systems, such as the difluorophenyl ring, typically exhibit absorption bands in the UV region. For a structurally related compound containing a 2,4-difluorophenyl group, absorption maxima have been observed in the ultraviolet and visible regions of the electromagnetic spectrum. mdpi.com
A hypothetical UV-Vis spectrophotometric method for the quantification of (2,4-Difluorophenyl)methylamine would involve dissolving the compound in a suitable solvent, such as ethanol (B145695) or acetonitrile, and measuring its absorbance at a specific wavelength (λmax). The concentration can then be determined using the Beer-Lambert law.
Interactive Data Table: Representative UV-Vis Absorption Data for a Difluorophenyl-Containing Compound
| Parameter | Value | Reference |
| Absorption Maxima (λmax) | 266 nm, 314 nm, 367 nm, 486 nm | mdpi.com |
| Solvent | Acetonitrile | mdpi.com |
Note: This data is for a 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e] nih.govresearchgate.netsepscience.comtriazin-4-yl radical and is presented as a representative example of the absorption characteristics of a difluorophenyl-containing compound. mdpi.com
Fluorometric Analysis
While the intrinsic fluorescence of (2,4-Difluorophenyl)methylamine may be limited, fluorometric quantification can be significantly enhanced through derivatization. As a secondary amine, it can be reacted with a fluorogenic reagent to produce a highly fluorescent product. nih.govnih.gov This approach offers superior sensitivity and selectivity compared to direct spectrophotometry.
A common strategy involves the use of reagents that specifically target primary and secondary amines. For instance, 2,3-naphthalenedicarboxaldehyde (NDA) reacts with primary amines in the presence of cyanide to form highly fluorescent 1-cyano-2-substituted-benz[f]isoindoles (CBI). nih.govnih.govsemanticscholar.org While NDA is specific for primary amines, other reagents are available for the derivatization of secondary amines.
The development of a fluorometric method would involve optimizing the derivatization reaction conditions (e.g., reagent concentration, pH, reaction time, and temperature) and then measuring the fluorescence of the resulting product at its specific excitation and emission wavelengths.
Interactive Data Table: Common Fluorogenic Reagents for Amines
| Reagent | Target Amines | Excitation λ (nm) (approx.) | Emission λ (nm) (approx.) | Reference |
| o-Phthalaldehyde (OPA) | Primary | 340 | 455 | nih.gov |
| Fluorescamine | Primary | 390 | 475 | nih.gov |
| Naphthalene-2,3-dicarboxaldehyde (NDA) | Primary | 420 | 490 | nih.gov |
Note: The excitation and emission wavelengths are approximate and can vary depending on the specific amine derivative and solvent conditions.
Studies on N-benzylamines have also shown the potential for intramolecular exciplex formation in polar solvents, leading to new fluorescence bands at longer wavelengths. researchgate.netelsevierpure.com This phenomenon could potentially be exploited for the fluorometric analysis of (2,4-Difluorophenyl)methylamine.
Development of Bioanalytical Methods for In Vitro Sample Analysis
The analysis of (2,4-Difluorophenyl)methylamine in in vitro samples, such as cell lysates, microsomal incubations, or plasma, requires the development of robust and validated bioanalytical methods. These methods must be highly selective and sensitive to accurately quantify the analyte in complex biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications. nih.gov
The development and validation of a bioanalytical method should adhere to guidelines set by regulatory bodies like the European Medicines Agency (EMA). europa.eu Key validation parameters include selectivity, linearity, accuracy, precision, lower limit of quantification (LLOQ), recovery, and stability. researchgate.netjapsonline.comrrml.rogmp-compliance.org
Sample Preparation
A critical step in bioanalytical method development is sample preparation, which aims to remove interfering matrix components and concentrate the analyte. Common techniques for small molecules like (2,4-Difluorophenyl)methylamine from biological matrices include:
Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile or methanol) is added to the sample to precipitate proteins. nih.govorganomation.com
Liquid-Liquid Extraction (LLE): The analyte is partitioned between the aqueous sample and an immiscible organic solvent. nih.govscienceopen.com
Solid-Phase Extraction (SPE): The analyte is selectively adsorbed onto a solid sorbent, washed to remove interferences, and then eluted with a suitable solvent. sepscience.com
The choice of sample preparation technique depends on the analyte's properties, the biological matrix, and the required sensitivity. nih.govucd.iethermofisher.com
Chromatographic and Mass Spectrometric Conditions
For LC-MS/MS analysis, chromatographic separation would typically be achieved on a reversed-phase column (e.g., C18). The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol), run under either isocratic or gradient elution.
Mass spectrometric detection would be performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (typically the protonated molecule [M+H]⁺) and one or more product ions for quantification and confirmation, which provides high selectivity and sensitivity.
Method Validation
A comprehensive validation is essential to ensure the reliability of the bioanalytical method. The following table provides representative acceptance criteria for key validation parameters based on regulatory guidelines.
Interactive Data Table: Representative Validation Parameters for a Bioanalytical LC-MS/MS Method
| Validation Parameter | Acceptance Criteria | Representative Data (from a validated method for an NPS) | Reference |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | r² = 0.999 | scienceopen.com |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; accuracy and precision within ±20% | 3.03 pg/mL | scienceopen.com |
| Intra-day Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | 96.89–110.53% | scienceopen.com |
| Inter-day Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | - | scienceopen.com |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 1.28–10.46% | scienceopen.com |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | - | scienceopen.com |
| Recovery | Consistent, precise, and reproducible | 78.63% | scienceopen.com |
| Matrix Effect | CV of the matrix factor ≤ 15% | Not explicitly stated, but method was successfully applied | scienceopen.com |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of the nominal concentration | Stable for 4 freeze-thaw cycles and 3 days at -70°C | scienceopen.com |
Note: The representative data is from a validated LC-MS/MS method for the determination of scopolamine (B1681570) in human plasma and is provided as an illustrative example of the performance of a bioanalytical method for a psychoactive compound. scienceopen.com A similar approach would be taken to develop and validate a method for (2,4-Difluorophenyl)methylamine in various in vitro biological matrices. sciex.comnih.govresearchgate.net
Research Applications and Future Directions
(2,4-Difluorophenyl)methylamine as a Building Block in Complex Chemical Synthesis
(2,4-Difluorophenyl)methylamine and its derivatives are versatile building blocks in the synthesis of complex organic molecules, particularly in the creation of novel bioactive compounds. google.comgoogle.com The presence of the difluorophenyl motif can significantly influence the properties of the target molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.
Synthetic chemists utilize these amines in a variety of reactions to construct larger, more intricate molecular architectures. For instance, they can be key components in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals. researchgate.net The amine functionality provides a reactive handle for forming new carbon-nitrogen bonds, a fundamental transformation in organic synthesis.
One notable application is in the construction of nitrogen-containing heterocyclic rings. The reactivity of the amine group allows for its incorporation into various ring systems through condensation, cyclization, and other named reactions. The resulting fluorinated heterocyclic compounds are of significant interest due to their potential biological activities.
The synthesis of N-(2,4-difluorophenyl)-2-fluorobenzamide, a tri-fluorinated benzamide, from 2,4-difluoroaniline (B146603) (a related difluorophenylamine) and 2-fluorobenzoyl chloride highlights the utility of these amines in creating compounds with specific structural and electronic properties. mdpi.com Such molecules are valuable for studying structure-activity relationships and for developing new materials.
A summary of representative synthetic applications is provided in the table below:
| Application Area | Synthetic Transformation | Significance |
| Heterocycle Synthesis | Condensation and cyclization reactions | Access to novel fluorinated heterocyclic scaffolds with potential biological activity. |
| Medicinal Chemistry | Incorporation into drug candidates | Modulation of pharmacokinetic and pharmacodynamic properties. |
| Agrochemical Development | Synthesis of new pesticides and herbicides | Enhancement of efficacy and metabolic stability. |
| Materials Science | Monomer for specialty polymers | Introduction of fluorine to modify material properties like thermal stability and chemical resistance. |
Utility as a Chemical Probe for Mechanistic Investigations
The fluorine atoms in difluorophenylamine derivatives serve as excellent spectroscopic reporters, making these compounds valuable as chemical probes for elucidating reaction mechanisms. nih.gov The most prominent technique in this regard is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, which is highly sensitive and provides a clean spectral window with minimal background interference.
For example, fluorinated amino-derivatives of natural products have been synthesized to serve as ¹⁹F NMR probes to investigate their mechanism of action and interaction with biological targets in deuterium-free environments. nih.gov These probes can help in understanding covalent binding mechanisms and the release of active compounds from prodrugs. nih.gov
The applications of difluorophenylamines as chemical probes are summarized below:
| Probe Application | Technique | Information Gained |
| Reaction Mechanism Studies | ¹⁹F NMR Spectroscopy | Identification of intermediates, determination of reaction kinetics, and elucidation of reaction pathways. escholarship.orgnih.gov |
| Enzyme Inhibition Assays | ¹⁹F NMR Spectroscopy | Monitoring binding events and conformational changes of enzymes upon ligand binding. |
| Cellular Imaging | Fluorescence Microscopy (with fluorescent tags) | Visualization of the localization and trafficking of molecules within cells. nih.govscilit.com |
Potential for Development in Non-Pharmacological Scientific Domains (e.g., Materials Science, Catalysis)
While the primary research focus on difluorophenylamines has been in the life sciences, their unique properties suggest significant potential in non-pharmacological domains like materials science and catalysis. nih.gov The introduction of fluorine can drastically alter the properties of materials, leading to enhanced thermal stability, chemical resistance, and specific optical and electronic characteristics.
In materials science , (2,4-difluorophenyl)methylamine and its derivatives can be used as monomers or additives in the synthesis of advanced polymers. Fluorinated polymers are known for their high performance in demanding applications, including aerospace, electronics, and coatings. The difluorophenyl group can impart desirable properties such as low surface energy, hydrophobicity, and high thermal and oxidative stability.
In the field of catalysis , these amines can serve as ligands for metal catalysts. The electronic properties of the difluorophenyl group can modulate the reactivity and selectivity of the catalytic center. For instance, the electron-withdrawing nature of the fluorine atoms can influence the electron density at the metal, thereby tuning its catalytic activity. While specific examples for (2,4-Difluorophenyl)methylamine are not prevalent, the broader class of fluorinated amines holds promise in this area.
Current Challenges in the Academic Research of Difluorophenylamines
Despite their utility, the academic research of difluorophenylamines faces several challenges that can hinder their broader application. A primary obstacle is the synthesis of these compounds. While methods exist, they can sometimes be lengthy, require harsh reaction conditions, or utilize expensive and hazardous reagents. google.com The development of more efficient, scalable, and environmentally friendly synthetic routes is an ongoing area of research.
Another challenge lies in the detailed understanding of the structure-property relationships of these molecules. Predicting how the precise placement of fluorine atoms on the phenyl ring will affect the biological activity or material properties is not always straightforward. This necessitates extensive experimental work and the development of more accurate computational models.
Furthermore, while ¹⁹F NMR is a powerful tool, the interpretation of complex spectra, especially for large molecules or in biological systems, can be challenging. This requires specialized expertise and advanced instrumentation.
Key challenges are summarized below:
| Challenge | Description | Impact on Research |
| Synthetic Accessibility | Limited availability of efficient and scalable synthetic methods. | Slows down the discovery and development of new compounds. |
| Predictive Modeling | Difficulty in accurately predicting the effects of fluorination on molecular properties. | Requires more empirical screening and less rational design. |
| Analytical Complexity | Challenges in the analysis and interpretation of complex spectroscopic data. | Can limit the depth of mechanistic and structural studies. |
Emerging Research Avenues and Future Prospects for the Compound Class
The future of research on difluorophenylamines is bright, with several emerging avenues promising to expand their applications. The continued development of novel fluorination methodologies will undoubtedly make these compounds more accessible and pave the way for the synthesis of new derivatives with tailored properties. acs.org
One exciting prospect is the use of these compounds in the development of chemical biology tools . rsc.org Fluorinated probes with enhanced capabilities for in vivo imaging and sensing are being explored. These tools could provide unprecedented insights into biological processes at the molecular level.
In medicinal chemistry , the focus is shifting towards more complex and targeted therapies. Difluorophenylamines will likely play a crucial role in the design of next-generation drugs with improved efficacy and safety profiles. Their use in fragment-based drug discovery and as components of proteolysis-targeting chimeras (PROTACs) are areas of active investigation.
In materials science , the demand for high-performance materials continues to grow. Difluorophenylamine-based polymers and liquid crystals with unique optical and electronic properties are expected to find applications in areas such as displays, sensors, and energy storage. The synthesis of Blatter radicals with difluorophenyl substituents for studying their magnetic properties is an example of their application in this field. mdpi.com
The future prospects are summarized in the following table:
| Research Avenue | Potential Impact |
| Advanced Synthetic Methods | Increased availability and diversity of difluorophenylamine derivatives. |
| Chemical Biology Probes | Deeper understanding of biological systems and disease mechanisms. |
| Targeted Therapeutics | Development of more effective and safer medicines. |
| High-Performance Materials | Creation of new materials for advanced technological applications. |
Q & A
Q. What synthetic methodologies are recommended for preparing (2,4-difluorophenyl)methylamine?
The compound can be synthesized via nucleophilic substitution. React 2,4-difluorobenzyl chloride with 2-methylpropylamine under basic conditions (e.g., KCO or NaOH) in anhydrous toluene or dichloromethane. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization via H/C NMR and LCMS. Ensure inert atmosphere to prevent oxidation of the amine .
Q. How should researchers characterize the structural integrity of this compound?
Use a combination of:
- NMR spectroscopy : H NMR to confirm methylene (-CH-) bridging the aromatic and amine groups; F NMR to verify fluorine substitution positions.
- High-resolution mass spectrometry (HRMS) : To confirm molecular ion [M+H].
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .
Q. What IUPAC naming conventions apply to this amine?
The name follows Rule P-62.2.2.1, where substituents are ordered alphabetically and enclosed in parentheses. The parent structure is "amine," with "(2,4-difluorophenyl)methyl" and "2-methylpropyl" as substituents .
Q. What safety protocols are critical for handling this compound?
Q. How can initial biological activity screening be designed for this compound?
Conduct in vitro assays targeting receptors or enzymes (e.g., GPCRs, monoamine oxidases). Use fluorometric or colorimetric assays (e.g., FLIPR for calcium flux, Amplex Red for oxidase activity). Include positive controls (e.g., known inhibitors) and dose-response curves (1 nM–100 µM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Modify substituents : Replace 2-methylpropyl with cyclopropylmethyl or methoxyethyl to alter lipophilicity.
- Fluorine positioning : Compare 2,4-difluoro with 3,5-difluoro analogs using molecular docking (e.g., AutoDock Vina) to predict binding affinity changes.
- Data validation : Cross-reference IC values from radioligand binding assays with computational predictions .
Q. What advanced analytical methods resolve stability issues under physiological conditions?
Perform stress testing:
- Thermal stability : Incubate at 40°C for 72 hours; monitor degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines); quantify by LCMS.
- pH stability : Test in buffers (pH 1–10) and analyze by NMR for structural changes .
Q. How can metabolic pathways be elucidated for this compound?
Use human liver microsomes (HLM) : Incubate with NADPH (1 mM, 37°C) and identify metabolites via LC-HRMS. Key phase I modifications may include N-dealkylation or hydroxylation. Confirm findings with in vivo rodent models and plasma/tissue LCMS profiling .
Q. What strategies address contradictory bioactivity data across assays?
- Assay validation : Compare results from orthogonal methods (e.g., SPR vs. fluorescence polarization).
- Impurity analysis : Use HPLC-MS to rule out synthetic byproducts (e.g., unreacted benzyl chloride).
- Cell-line specificity : Test in multiple cell lines (HEK293, CHO-K1) to exclude off-target effects .
Q. How can chiral separation be achieved if stereoisomers are present?
Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA). Optimize mobile phase (e.g., heptane/ethanol with 0.1% diethylamine). Validate enantiomeric purity via circular dichroism (CD) spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
